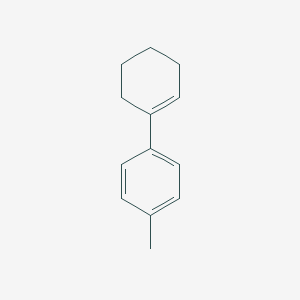

1-(4-Tolyl)-1-cyclohexene

Description

The exact mass of the compound 1-(4-Tolyl)-1-cyclohexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102326. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Tolyl)-1-cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tolyl)-1-cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1821-23-4 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-4-methylbenzene |

InChI |

InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |

InChI Key |

YAOVYZVTIFLTSH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCCCC2 |

Other CAS No. |

1821-23-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Tolyl)-1-cyclohexene: Structure, Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(4-Tolyl)-1-cyclohexene, a substituted aromatic cycloalkene of interest to researchers in organic synthesis, materials science, and drug development. This document is designed to offer not just a collection of data, but a cohesive understanding of the molecule's behavior and utility, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

1-(4-Tolyl)-1-cyclohexene, with the molecular formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol , is an unsaturated hydrocarbon featuring a cyclohexene ring bonded to a tolyl group at the 1-position.[1] The tolyl group consists of a benzene ring substituted with a methyl group at the para-position.

Structural Elucidation

The structure of 1-(4-Tolyl)-1-cyclohexene is characterized by a tetrasubstituted double bond within the cyclohexene ring, which is directly conjugated with the aromatic tolyl ring. This conjugation influences the electronic properties and reactivity of the molecule.

Table 1: Key Structural and Physicochemical Properties of 1-(4-Tolyl)-1-cyclohexene

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| IUPAC Name | 1-(cyclohexen-1-yl)-4-methylbenzene | [1] |

| CAS Number | 1821-23-4 | [1] |

| Computed XLogP3 | 4.9 | [1] |

| Computed Boiling Point | Data not available | |

| Computed Melting Point | Data not available | |

| Appearance | Colorless liquid (inferred from analogs) | |

| Solubility | Insoluble in water; soluble in organic solvents (inferred from analogs) |

Synthesis of 1-(4-Tolyl)-1-cyclohexene: Methodologies and Mechanistic Insights

The synthesis of 1-(4-Tolyl)-1-cyclohexene can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two principal and highly effective methods are the Grignard reaction followed by dehydration, and the Wittig reaction.

Grignard Reaction and Subsequent Dehydration

This two-step approach is a classic and reliable method for the synthesis of 1-aryl-1-cyclohexenes.

Workflow Diagram: Grignard Synthesis and Dehydration

Caption: Synthesis of 1-(4-Tolyl)-1-cyclohexene via Grignard reaction and dehydration.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Tolyl)cyclohexan-1-ol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The formation of the Grignard reagent, 4-tolylmagnesium bromide, is indicated by the disappearance of magnesium and the formation of a cloudy solution.

-

Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-tolyl)cyclohexan-1-ol.

Step 2: Dehydration of 1-(4-Tolyl)cyclohexan-1-ol

-

Reaction Setup: The crude 1-(4-tolyl)cyclohexan-1-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[3][4]

-

Distillation: The flask is fitted with a distillation apparatus. The mixture is heated, and the product, 1-(4-tolyl)-1-cyclohexene, is co-distilled with water.[5][6]

-

Purification: The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation under reduced pressure to afford the final product.

Causality and Insights: The Grignard reaction is a powerful carbon-carbon bond-forming reaction where the nucleophilic carbon of the organomagnesium compound attacks the electrophilic carbonyl carbon of cyclohexanone.[7][8][9] The subsequent acid-catalyzed dehydration of the tertiary alcohol proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The regioselectivity of the elimination favors the formation of the more substituted and conjugated double bond, leading to the desired product.

Wittig Reaction

The Wittig reaction provides an alternative route to 1-(4-Tolyl)-1-cyclohexene, offering excellent regiochemical control.

Workflow Diagram: Wittig Reaction Synthesis

Sources

- 1. 1-(4-Tolyl)-1-cyclohexene | C13H16 | CID 265817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene - Wikipedia [en.wikipedia.org]

- 3. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]

- 6. study.com [study.com]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-(4-Tolyl)-1-cyclohexene: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Tolyl)-1-cyclohexene, a valuable intermediate in organic synthesis. From its fundamental molecular identifiers to detailed synthetic protocols and spectroscopic analysis, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Molecular Identity

1-(4-Tolyl)-1-cyclohexene is a substituted cyclohexene derivative characterized by a tolyl group attached to the double bond of the cyclohexene ring.

Chemical Structure and Identifiers

The structural and identifying information for 1-(4-Tolyl)-1-cyclohexene is summarized below. This data is essential for accurate documentation and retrieval from chemical databases.[1]

| Identifier | Value |

| CAS Number | 1821-23-4 |

| IUPAC Name | 1-(cyclohexen-1-yl)-4-methylbenzene |

| Molecular Formula | C₁₃H₁₆ |

| Molecular Weight | 172.27 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CCCCC2 |

| InChI Key | YAOVYZVTIFLTSH-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical properties of 1-(4-Tolyl)-1-cyclohexene is paramount for its handling, storage, and application in synthetic workflows.

| Property | Value |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not specified, but expected to be higher than cyclohexene (83 °C) |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 1-(4-Tolyl)-1-cyclohexene: A Two-Step Approach

The synthesis of 1-(4-Tolyl)-1-cyclohexene is most effectively achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration. This method provides a reliable and scalable route to the desired product.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of 1-(4-Tolyl)-1-cyclohexene.

Step 1: Grignard Reaction - Synthesis of 1-(p-Tolyl)cyclohexanol

This step involves the nucleophilic addition of a Grignard reagent, 4-tolylmagnesium bromide, to cyclohexanone. The Grignard reagent is prepared in situ from 4-bromotoluene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromotoluene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Reaction with Cyclohexanone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclohexanone in anhydrous THF is then added dropwise with stirring. The reaction is typically exothermic and should be maintained at a controlled temperature.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(p-tolyl)cyclohexanol.

Step 2: Acid-Catalyzed Dehydration - Formation of 1-(4-Tolyl)-1-cyclohexene

The tertiary alcohol, 1-(p-tolyl)cyclohexanol, is readily dehydrated under acidic conditions to form the target alkene. Phosphoric acid is a commonly used catalyst for this transformation.[2][3][4][5][6]

Experimental Protocol:

-

Reaction Setup: The crude 1-(p-tolyl)cyclohexanol is placed in a round-bottom flask with a catalytic amount of 85% phosphoric acid.[2][3][5] The flask is fitted with a distillation apparatus.

-

Dehydration and Distillation: The mixture is heated, and the product, 1-(4-Tolyl)-1-cyclohexene, is distilled from the reaction mixture as it is formed.[2][5] This serves to drive the equilibrium towards the product.

-

Purification: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation to afford the pure 1-(4-Tolyl)-1-cyclohexene.

Alternative Synthetic Strategies

While the Grignard reaction followed by dehydration is a robust method, other modern cross-coupling reactions can also be envisioned for the synthesis of 1-(4-Tolyl)-1-cyclohexene, although they may be more complex or less atom-economical for this specific target.

-

Suzuki Coupling: This would involve the palladium-catalyzed coupling of a cyclohexenyl boronic acid or ester with 4-bromotoluene.

-

Heck Reaction: This could involve the palladium-catalyzed reaction of 4-iodotoluene with cyclohexene.

Spectroscopic Characterization

The identity and purity of the synthesized 1-(4-Tolyl)-1-cyclohexene are confirmed through various spectroscopic techniques.

Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Expected Spectroscopic Data

Based on the structure of 1-(4-Tolyl)-1-cyclohexene, the following spectroscopic features are anticipated:

-

¹H NMR:

-

A singlet for the methyl protons of the tolyl group.

-

Aromatic protons of the tolyl group appearing as two doublets in the aromatic region.

-

A vinylic proton on the cyclohexene ring appearing as a multiplet.

-

Allylic and aliphatic protons of the cyclohexene ring appearing as multiplets in the upfield region.

-

-

¹³C NMR:

-

Distinct signals for the quaternary and tertiary carbons of the double bond.

-

Signals for the aromatic carbons of the tolyl group.

-

A signal for the methyl carbon.

-

Signals for the aliphatic carbons of the cyclohexene ring.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C=C stretching vibration for the alkene.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 172.27 g/mol .

-

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 1-(4-Tolyl)-1-cyclohexene and the reagents used in its synthesis.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reagent-Specific Hazards:

-

Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and away from sources of ignition.

-

Phosphoric Acid: Corrosive. Avoid contact with skin and eyes.

-

Organic Solvents (THF, Diethyl Ether): Highly flammable.

-

References

-

The Synthesis of Alkenes: The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]

-

Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]

-

Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved from [Link]

-

Experiment 8: Preparation of Cyclohexene from Cyclohexanol. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for producing cyclohexene by dehydration of cyclohexanol.

-

Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). (2025, November 13). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Tolyl)-1-cyclohexene. Retrieved from [Link]

-

Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). Retrieved from [Link]

-

2.2: Preparation of Cyclohexene from Cyclohexanol. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of cyclohexenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Preparation of cyclohexene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of Cyclohexene. (2020, November 1). YouTube. Retrieved from [Link]

-

A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol. (2003, July 29). National Institutes of Health. Retrieved from [Link]

-

High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals. Retrieved from [Link]

Sources

- 1. 1-(4-Tolyl)-1-cyclohexene | C13H16 | CID 265817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. study.com [study.com]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Tolyl)-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the aromatic alkene, 1-(4-Tolyl)-1-cyclohexene. As a molecule combining aliphatic and aromatic moieties, its spectral features offer a rich landscape for interpretation, providing valuable insights for structural elucidation and quality control in synthetic chemistry. This document moves beyond a simple data report, offering a rationale for spectral assignments grounded in fundamental NMR principles and referencing established data for analogous structures.

Introduction to the Structural Elucidation of 1-(4-Tolyl)-1-cyclohexene via NMR

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 1-(4-Tolyl)-1-cyclohexene, with its distinct proton and carbon environments, a thorough NMR analysis is crucial for unambiguous structural confirmation.

This guide will dissect the ¹H and ¹³C NMR spectra of 1-(4-Tolyl)-1-cyclohexene, offering a didactic approach to the assignment of each signal. We will explore the influence of the electron-donating tolyl group and the geometry of the cyclohexene ring on the chemical shifts and coupling patterns observed in the spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of 1-(4-Tolyl)-1-cyclohexene is characterized by signals corresponding to the aromatic protons of the tolyl group, the vinylic proton of the cyclohexene ring, the allylic protons, the remaining aliphatic protons of the cyclohexene ring, and the methyl protons of the tolyl group. The interpretation of these signals relies on their chemical shift (δ), multiplicity, and the coupling constants (J) between adjacent protons.[2]

Expected Chemical Shift Regions:

-

Aromatic Protons (Tolyl Group): Typically, aromatic protons resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The substitution pattern on the benzene ring will influence the exact chemical shifts and multiplicities.

-

Vinylic Proton (Cyclohexene Ring): The proton attached to the double bond within the cyclohexene ring is expected to appear in the range of 5.0 to 6.5 ppm.[3]

-

Allylic Protons (Cyclohexene Ring): Protons on the carbon atoms adjacent to the double bond are deshielded compared to typical aliphatic protons and are expected to resonate between 1.8 and 2.5 ppm.[3]

-

Aliphatic Protons (Cyclohexene Ring): The remaining methylene protons of the cyclohexene ring will be found further upfield, generally between 1.2 and 2.0 ppm.[3]

-

Methyl Protons (Tolyl Group): The methyl group protons are typically shielded and will appear as a singlet in the upfield region, around 2.3 ppm.

Detailed ¹H NMR Data and Assignments:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.25 | d | 2H | ~8.0 (ortho-coupling) |

| H-3', H-5' (Aromatic) | ~7.10 | d | 2H | ~8.0 (ortho-coupling) |

| H-2 (Vinylic) | ~6.10 | t | 1H | ~3.5-4.0 (allylic coupling) |

| H-6 (Allylic) | ~2.45 | m | 2H | |

| H-3 (Allylic) | ~2.20 | m | 2H | |

| H-4, H-5 (Aliphatic) | ~1.80 - 1.60 | m | 4H | |

| -CH₃ (Tolyl) | ~2.35 | s | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 1-(4-Tolyl)-1-cyclohexene provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments and their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.[4]

Expected Chemical Shift Regions:

-

Aromatic Carbons (Tolyl Group): These carbons generally resonate between 110 and 160 ppm. The quaternary carbon attached to the cyclohexene ring will have a distinct chemical shift from the protonated aromatic carbons.

-

Vinylic Carbons (Cyclohexene Ring): The two sp²-hybridized carbons of the double bond are expected in the 120-140 ppm region.[4]

-

Aliphatic Carbons (Cyclohexene Ring): The sp³-hybridized carbons of the cyclohexene ring will appear in the upfield region, typically between 20 and 40 ppm.[4]

-

Methyl Carbon (Tolyl Group): The methyl carbon will be the most shielded, resonating at approximately 21 ppm.

Detailed ¹³C NMR Data and Assignments:

The following table summarizes the expected ¹³C NMR chemical shifts for 1-(4-Tolyl)-1-cyclohexene, based on data for similar structures and general substituent effects.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1' (Quaternary Aromatic) | ~139 |

| C-4' (Quaternary Aromatic) | ~136 |

| C-1 (Quaternary Vinylic) | ~135 |

| C-2 (Vinylic) | ~125 |

| C-2', C-6' (Aromatic) | ~129 |

| C-3', C-5' (Aromatic) | ~125 |

| C-6 (Allylic) | ~30 |

| C-3 (Allylic) | ~26 |

| C-4 (Aliphatic) | ~23 |

| C-5 (Aliphatic) | ~22 |

| -CH₃ (Tolyl) | ~21 |

Experimental Protocols

Standard NMR Sample Preparation:

A standard protocol for preparing an NMR sample of 1-(4-Tolyl)-1-cyclohexene for analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition:

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer:

-

¹H NMR:

-

Pulse Program: A standard 30-degree pulse sequence.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A typical range is 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Data Interpretation and Structural Verification Workflow

The process of elucidating the structure of 1-(4-Tolyl)-1-cyclohexene from its NMR spectra follows a logical workflow.

Caption: Workflow for the structural elucidation of 1-(4-Tolyl)-1-cyclohexene using NMR spectroscopy.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(4-Tolyl)-1-cyclohexene provides a robust method for its structural confirmation. The predictable chemical shifts and coupling patterns, arising from the interplay of its aromatic and aliphatic components, serve as a valuable educational tool and a practical guide for synthetic chemists. For professionals in drug development, a thorough understanding of these spectral features is essential for ensuring the identity and purity of synthesized compounds. While the data presented here is based on established principles and analogous compounds, it is always recommended to acquire a full suite of 1D and 2D NMR experiments for novel compounds to ensure unambiguous structural assignment.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Tolyl)-1-cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (2023). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Wiley Online Library. Retrieved from [Link]

- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.

- Neuhaus, D., & Williamson, M. P. (2000).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

Unlocking the Twist: A Technical Guide to the Conformational Analysis of 1-Arylcyclohexene Derivatives

Executive Summary: The Conflict of Conjugation and Sterics

In drug discovery, the 1-arylcyclohexene scaffold represents a privileged pharmacophore, appearing in analgesics (e.g., Tramadol analogs), antidepressants, and catalytic ligands. However, its conformational behavior is governed by a fundamental conflict: Electronic Conjugation vs. Steric Strain.

While the

This guide provides a rigorous framework for analyzing these systems, moving from theoretical mechanics to validated experimental and computational protocols.

Theoretical Framework: The Half-Chair and The Twist[1][2]

The Half-Chair Geometry

Unlike cyclohexane, which adopts a rigid chair conformation, the cyclohexene ring exists primarily as a half-chair .

-

Planar Region: Atoms C1, C2, C3, and C6 lie roughly in a plane (distorted slightly).

-

Puckered Region: Atoms C4 and C5 deviate above and below this plane.

-

Inversion: The ring undergoes rapid inversion between two enantiomeric half-chairs (

) with a low barrier (~5.3 kcal/mol).

The Aryl Twist (The Critical Parameter)

In 1-arylcyclohexenes, the aryl group at C1 introduces a critical degree of freedom: the C1-C1' bond rotation.

-

Ideal Conjugation:

(Maximum orbital overlap). -

Steric Reality: At

, the ortho-hydrogens of the aryl ring clash with the allylic hydrogens at C6 and the vinylic hydrogen at C2. -

Result: The system relaxes to a twist angle of approximately 40–45° . This compromise maintains partial conjugation while relieving severe A(1,3) strain.[1][2][3]

Visualizing the Energy Landscape

The following diagram illustrates the logical flow of conformational selection in these derivatives.

Figure 1: The conformational energy landscape showing the balance between electronic conjugation and steric repulsion.

Analytical Methodologies

To rigorously define the conformation, a multi-technique approach is required. Single methods are often insufficient due to the rapid interconversion of conformers at room temperature.

Comparative Data: Key Parameters

The following table summarizes expected values for 1-phenylcyclohexene compared to standard benchmarks.

| Parameter | Cyclohexene (Ref) | 1-Phenylcyclohexene | Diagnostic Significance |

| Ring Geometry | Half-Chair | Distorted Half-Chair | Core scaffold flexibility. |

| Twist Angle ( | N/A | ~40–45° | Extent of |

| Inversion Barrier | 5.3 kcal/mol | ~6.0 kcal/mol | Rate of conformational interconversion. |

| Allylic Coupling ( | 2–5 Hz (avg) | Dependent on Twist | Karplus relationship indicates dihedral angles. |

| UV | ~180 nm | ~248 nm (hypsochromic shift vs planar styrene) | Indicator of conjugation loss due to twist. |

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool, but standard 1D

-

Vector Analysis: Use

couplings of allylic protons (C6) to determine if the aryl group forces the ring into a specific half-chair bias. -

NOE/ROESY: Crucial for determining the proximity of the ortho-aryl protons to the C6-allylic protons. A strong NOE indicates a specific twist quadrant.

X-Ray Crystallography (Caveat)

Warning: Solid-state packing forces often flatten the twist angle to maximize lattice energy (

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Barrier Determination

Objective: To measure the rotational energy barrier of the aryl ring or the ring inversion barrier if substituents lock the conformation.

Reagents & Equipment:

-

High-field NMR (500 MHz+ recommended).

-

Solvent: Toluene-d8 (for low temp down to -90°C) or CD2Cl2.

-

Target compound (10-20 mg).

Workflow:

-

Preparation: Dissolve sample in Toluene-d8. Ensure the tube is free of paramagnetic impurities (filter through cotton/Celite).

-

Room Temp Reference: Acquire a standard

H spectrum at 298 K. Identify the ortho-proton signals. If the rotation is fast, they will appear as a doublet (averaged). -

Stepwise Cooling:

-

Lower temperature in 10 K increments.

-

Shim at each step.

-

Monitor the ortho-proton signal and the allylic methylene signals.

-

-

Coalescence Point (

): Identify the temperature where the averaged signal broadens into a flat baseline before splitting into distinct signals (decoalescence). -

Calculation: Use the Eyring equation approximation at coalescence:

Where

Protocol B: Computational Conformational Search (Self-Validating)

Objective: To predict the global minimum and accessible conformers using a workflow that accounts for dispersion.

Software Stack: MacroModel (Search), Gaussian/ORCA (DFT).

Figure 2: Computational workflow for identifying bioactive conformers.

Step-by-Step:

-

Force Field Search: Perform a Monte Carlo Multiple Minimum (MCMM) or Low Mode (LMOD) search using the MMFF94s force field.

-

Why: The ring flexibility requires exhaustive sampling; manual rotation is insufficient.

-

Constraint: Set an energy window of 5.0 kcal/mol to capture relevant conformers.

-

-

Geometry Optimization (DFT): Submit unique conformers for optimization.

-

Functional:wB97X-D or M06-2X .

-

Why: These functionals include dispersion corrections, which are critical for accurately modeling the

- -

Basis Set: 6-31+G(d,p) minimum.

-

-

Frequency Analysis: Confirm minima (zero imaginary frequencies).

-

Twist Angle Extraction: Measure the C2-C1-C1'-C2' dihedral for all Boltzmann-populated conformers.

Applications in Drug Design

In medicinal chemistry, the "twist" controls the vector of substituents.

-

Case Study (Tramadol Analogs): In 1-arylcyclohexyl systems, the relative orientation of the aryl group and the amine functionality is dictated by the ring conformation. Modifying the 1-arylcyclohexene precursor requires ensuring the twist does not occlude the face of the double bond required for stereoselective reduction or hydroboration.

-

Pre-organization: By adding a substituent at the C6 position (pseudo-axial), you can "lock" the ring into one half-chair conformer via A(1,3) strain, thereby pre-organizing the molecule for binding and reducing the entropic penalty (

).

References

-

Conformational Analysis of 1-Phenylcyclohexene

- Johnson, F.; Malhotra, S. K. "Steric Interference in 1-Phenylcyclohexene." Journal of the American Chemical Society, 1965, 87, 5492–5493.

-

Allylic Strain (A1,3)

- Hoffmann, R. W. "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews, 1989, 89, 1841–1860.

-

Variable Temperature NMR Protocols

- Bain, A. D. "Dynamic NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 2008, 63, 23–48.

-

Computational Methods (Dispersion Corrections)

- Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010, 132, 154104.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Tolyl)-1-cyclohexene in Organic Solvents

Executive Summary

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Tolyl)-1-cyclohexene, a non-polar molecule. We delve into the theoretical principles governing its dissolution, present detailed, field-proven experimental protocols for accurate solubility determination, and compile its expected solubility behavior across a range of common organic solvents. This document is structured to serve as a practical and authoritative resource, enabling scientists to make informed decisions in formulation, reaction engineering, and purification processes. By integrating foundational theory with actionable experimental design, this guide aims to equip researchers with the necessary tools to effectively handle and utilize 1-(4-Tolyl)-1-cyclohexene in their work.

Introduction: The Critical Role of Solubility

1-(4-Tolyl)-1-cyclohexene is a substituted cyclohexene derivative with a chemical structure characterized by a non-polar tolyl group attached to a non-polar cyclohexene ring. Its molecular formula is C13H16, and it has a molecular weight of 172.27 g/mol [1]. The inherent non-polarity of this compound is the primary determinant of its solubility behavior.

In drug development, solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[2] Early and accurate assessment of solubility in various solvent systems is therefore essential for guiding formulation strategies, selecting appropriate reaction media for synthesis, and developing efficient purification and crystallization methods.[3][4] This guide focuses on providing the foundational knowledge and practical methodologies required to characterize the solubility of this lipophilic compound.

Physicochemical Properties & Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The age-old principle of "like dissolves like" serves as a fundamental predictive tool: non-polar solutes, such as 1-(4-Tolyl)-1-cyclohexene, will exhibit higher solubility in non-polar solvents, while showing poor solubility in polar solvents like water.[5]

Key Physicochemical Properties of 1-(4-Tolyl)-1-cyclohexene:

| Property | Value | Source |

| Molecular Formula | C13H16 | PubChem[1] |

| Molecular Weight | 172.27 g/mol | PubChem[1] |

| XLogP3 | 4.9 | PubChem[1] |

| Appearance | Colorless Liquid (presumed) | General chemical knowledge |

The high calculated LogP value (XLogP3) of 4.9 quantitatively confirms the lipophilic and non-polar nature of the molecule.[1] This suggests favorable interactions with solvents that have low polarity and are capable of van der Waals or dispersion forces.

Experimental Determination of Solubility: Protocols and Causality

Accurate solubility data is derived from meticulous experimental work. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as endorsed by international guidelines like the ICH (International Council for Harmonisation).[8][9] For earlier stages of research where speed is critical, high-throughput screening (HTS) methods are invaluable.[2][3][10]

Protocol 1: Equilibrium Shake-Flask Method (Adapted from ICH Q6A)

This method is designed to measure the saturation concentration of a compound in a solvent at a specific temperature, ensuring thermodynamic equilibrium is reached.

Causality: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This duration is critical to overcome kinetic barriers and measure the true thermodynamic solubility, not a transient, supersaturated state.[8][11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(4-Tolyl)-1-cyclohexene to a series of glass vials, each containing a known volume of a selected organic solvent. The excess is visually confirmed by the presence of undissolved material at the bottom of the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration, typically 24 to 48 hours.[11][12]

-

Scientist's Insight: It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, thereby validating that equilibrium has been achieved.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial.

-

Self-Validation Check: The sample must be free of any particulate matter. Filtration through a solvent-compatible 0.45 µm filter can be used as an additional purification step.[13]

-

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of 1-(4-Tolyl)-1-cyclohexene using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

Protocol 2: Miniaturized High-Throughput Solubility Assay

This approach prioritizes speed and is ideal for screening a large number of solvents or compound analogues in early discovery.[3][4]

Causality: This method determines kinetic solubility by rapidly assessing whether a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or organic medium.[2][13] Light-scattering techniques like nephelometry are often employed for detection.[3]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 1-(4-Tolyl)-1-cyclohexene in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well.

-

Incubation & Detection: The plate is briefly shaken and then analyzed using a plate-based nephelometer or turbidimeter. The amount of light scattered by any precipitate formed is measured.[3]

-

Data Analysis: The concentration at which significant light scattering occurs is defined as the kinetic solubility.

Analytical Quantification: HPLC Method

For a non-polar compound like 1-(4-Tolyl)-1-cyclohexene, a reversed-phase HPLC method is highly effective for quantification.[14][15]

-

Column: A C18 or C8 stationary phase column is suitable due to its non-polar nature, which will retain the analyte.[14]

-

Mobile Phase: An isocratic or gradient mixture of a polar solvent (like acetonitrile or methanol) and water. Given the high lipophilicity of the analyte, a high percentage of the organic solvent will be required for elution.

-

Detector: UV spectrophotometer set to a wavelength where the tolyl group exhibits strong absorbance (typically around 254 nm).

-

Calibration: A standard curve must be generated using solutions of known concentrations to ensure accurate quantification.

Visual Workflow Diagrams

Expected Solubility Profile of 1-(4-Tolyl)-1-cyclohexene

Based on the principle of "like dissolves like" and the non-polar structure of 1-(4-Tolyl)-1-cyclohexene, we can predict its solubility across a spectrum of common organic solvents. The following table summarizes the expected solubility behavior. Exact quantitative values require experimental determination as described above.

| Solvent | Solvent Class | Polarity Index | Expected Solubility | Rationale |

| n-Heptane | Non-Polar Alkane | 0.1 | Very High / Miscible | Excellent polarity match; only dispersion forces. |

| Toluene | Non-Polar Aromatic | 2.4 | Very High / Miscible | Excellent polarity match; π-π stacking possible. |

| Dichloromethane | Moderately Polar | 3.1 | High | Good solvent for many non-polar compounds. |

| Diethyl Ether | Non-Polar / Weakly Polar | 2.8 | High | Primarily non-polar character. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | Can dissolve a wide range of polarities. |

| Acetone | Polar Aprotic | 5.1 | Moderate | Increased polarity reduces compatibility. |

| Acetonitrile | Polar Aprotic | 5.8 | Low to Moderate | Significant polarity mismatch. |

| Isopropanol | Polar Protic | 3.9 | Low | Hydrogen bonding capability and polarity mismatch. |

| Ethanol | Polar Protic | 4.3 | Very Low | Strong hydrogen bonding network. |

| Methanol | Polar Protic | 5.1 | Very Low | Highly polar with strong hydrogen bonding. |

| Water | Polar Protic | 10.2 | Insoluble | Extreme polarity mismatch.[5][16] |

Interpretation and Practical Applications

The data and principles outlined have direct implications for laboratory and industrial applications:

-

Reaction Chemistry: For reactions involving 1-(4-Tolyl)-1-cyclohexene, solvents like toluene or heptane would be ideal for ensuring the substrate remains fully dissolved, promoting reaction kinetics and homogeneity.

-

Purification: The significant solubility difference between non-polar and polar solvents can be exploited for purification. For example, the compound could be precipitated or "crashed out" from a toluene solution by adding a polar anti-solvent like methanol.

-

Formulation (Drug Development): If this compound were a drug candidate, its poor aqueous solubility would be a major challenge.[2][17] Formulation scientists would need to explore lipid-based delivery systems, amorphous solid dispersions, or other advanced formulation technologies to enhance its bioavailability.

-

Chromatography: The high solubility in non-polar solvents makes it well-suited for normal-phase chromatography, while its retention on a C18 column in reversed-phase HPLC will be strong, requiring a high organic content in the mobile phase for elution.

Conclusion

1-(4-Tolyl)-1-cyclohexene is a classic example of a non-polar, lipophilic compound. Its solubility profile is dictated by its molecular structure, showing high solubility in non-polar organic solvents and negligible solubility in polar, protic solvents like water and lower alcohols. Accurate determination of its solubility is achievable through well-established methodologies like the equilibrium shake-flask method, with quantification by reversed-phase HPLC. A thorough understanding of this solubility profile is not merely academic; it is a practical necessity for any researcher aiming to effectively synthesize, purify, or formulate this compound for scientific or commercial purposes.

References

- Filtrez. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Alsenz, J., et al. (2025, August 30). High throughput solubility measurement in drug discovery and development. ResearchGate.

- Alsenz, J., & Kansy, M. (2007, July 30). High throughput solubility measurement in drug discovery and development. PubMed.

- National Center for Biotechnology Information. (n.d.). 1-(4-Tolyl)-1-cyclohexene. PubChem.

- DuPont. (n.d.). Hansen Solubility Parameter System.

- IKEV. (n.d.). ICH Q6A Guideline.

- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.

- Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.

- Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Wikipedia. (n.d.). Hansen solubility parameter.

- PQT-Medicines. (2015, May). 1-6 Specifications.

- PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Thermo Fisher Scientific. (n.d.). Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chromatography.

- LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Quora. (2016, August 18). How to determine the solubility of cyclohexane.

- National Institute of Standards and Technology. (2015, February 18). Cyclohexene with Water - IUPAC-NIST Solubilities Database.

Sources

- 1. 1-(4-Tolyl)-1-cyclohexene | C13H16 | CID 265817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. protocols.io [protocols.io]

- 14. pharmaguru.co [pharmaguru.co]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 17. extranet.who.int [extranet.who.int]

Crystal structure analysis of 1-(4-Tolyl)-1-cyclohexene derivatives

Technical Guide: Crystal Structure Analysis of 1-(4-Tolyl)-1-cyclohexene Derivatives

Part 1: Executive Summary & Structural Significance

1-(4-Tolyl)-1-cyclohexene (CAS: 1821-23-4) represents a fundamental scaffold in the study of conjugated systems where steric strain competes with

For researchers in drug development, this scaffold is a critical intermediate in the synthesis of analgesic pharmacophores (e.g., tramadol analogs) and photo-switchable materials. The crystallographic analysis of this molecule is not merely about atom placement; it is a study in conformational frustration —the balance between the resonance energy favoring planarity and the steric allylic strain forcing a twist.

Part 2: Synthesis & Purification for Crystallography

High-quality crystals require high-purity starting material.[2][3] Impurities such as the endo-isomer (where the double bond migrates into the ring) or residual starting ketones will inhibit nucleation.

Optimized Synthesis Pathway

Two routes are recommended. Route A is preferred for scale; Route B is preferred for crystallographic purity.[2][3]

| Parameter | Route A: Classical Dehydration | Route B: Suzuki-Miyaura Coupling |

| Precursors | Cyclohexanone + | 1-Cyclohexenyl triflate + |

| Key Reagent | Pd(PPh | |

| Impurity Profile | High risk of isomer migration (endo/exo mix) | High regioselectivity (Double bond stays at C1) |

| Suitability | Bulk Synthesis | Diffraction Quality |

Purification Protocol

-

Flash Chromatography: Use Hexane:Ethyl Acetate (98:2).[3] The non-polar alkene elutes quickly.[3]

-

Vacuum Distillation: Essential for removing trace solvent.[3]

-

Zone Refining (Optional): If the compound is a solid at room temperature (MP is borderline depending on purity), zone refining yields ultra-pure material for crystallization.[3]

Part 3: Crystallization Strategy

1-(4-Tolyl)-1-cyclohexene is often a low-melting solid or oil (MP

Protocol: In Situ Cryocrystallography

This technique is mandatory if the sample is liquid at room temperature.[3][4]

-

Capillary Mounting: Draw the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann glass capillary. Seal both ends.

-

Goniometer Mounting: Mount the capillary on the diffractometer.[3]

-

Optical Annealing:

-

Cool the stream to 20 K below the freezing point to form a polycrystal.

-

Warm slowly to just below the melting point (using the optical camera to observe) until only one seed crystal remains.

-

Cool slowly (10 K/hour) to the data collection temperature (typically 100 K).[3]

-

Protocol: Slow Cooling (For Solid Samples)

-

Method: Dissolve 20 mg in minimal warm ethanol. Add pentane dropwise until turbidity persists.[3] Clear with one drop of ethanol.[3] Place at -20 °C.

Part 4: Data Collection & Refinement Logic

Diffraction Parameters

-

Source: Cu-K

( -

Temperature: 100 K is non-negotiable. The cyclohexene ring is dynamically disordered at room temperature; cooling freezes the ring into a defined half-chair conformation.[2][3]

Refinement Challenges (The "Half-Chair" Disorder)

The cyclohexene ring (C1–C6) often exhibits disorder where C4 and C5 flip between two enantiomeric half-chair puckers.[1][2][3]

-

Solution:

-

Split C4 and C5 into two positions (Part A and Part B).[3]

-

Refine site occupancy factors (SOF) linked to sum to 1.0 (e.g., 21.00000 in SHELX).[3]

-

Apply SAME or SADI restraints to bond lengths (C3-C4, C4-C5, C5-C6) to maintain chemical geometry.[2][3]

-

Use EADP if atoms are very close (< 0.5 Å) to constrain thermal parameters.[3]

-

Part 5: Structural Analysis & Causality

Once the structure is solved, the analysis must focus on the interaction between the aromatic ring and the aliphatic cycle.

The Twist Angle ( )

The most critical geometric parameter is the torsion angle between the phenyl ring plane and the C1=C2 double bond plane.

-

Ideal Conjugation:

(Maximum orbital overlap).[2][3] -

Observed Reality:

.[2][3] -

Causality: The ortho-hydrogen of the tolyl ring clashes with the allylic hydrogens at C3/C6 of the cyclohexene. The molecule twists to relieve this allylic strain (

strain), sacrificing some conjugation energy for steric relief.

The Half-Chair Conformation

-

Atoms C1, C2, C3, C6: Roughly coplanar (rms deviation < 0.1 Å).[3]

-

Atoms C4, C5: Displaced above and below the plane.

-

Puckering Parameters: Calculate Cremer-Pople parameters (

) to quantitatively define the distortion from the ideal half-chair.[1][2]

Supramolecular Packing

The para-methyl group is a "packing director."[1][2][3]

-

Interaction: Expect C-H...

interactions rather than strong -

Motif: Look for inversion dimers where the methyl group of one molecule points into the aromatic face of the neighbor (T-shaped interaction).

Part 6: Visualization of Structural Logic

The following diagram illustrates the conformational logic and the crystallographic workflow.

Caption: Workflow from synthesis to structural logic. The steric clash (black) forces the twist (red), which dictates the final crystal packing (green).

References

-

Spek, A. L. (2009).[3] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[2][3] Link

-

Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] Link

-

Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link[1][2][3]

-

Allen, F. H. (2002).[3] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[2][3] Link

Sources

- 1. Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl- [webbook.nist.gov]

- 2. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one | C19H26O | CID 9921580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Modulation of the Styrenyl Motif: The p-Methyl Effect in 1-Phenylcyclohexene Analogs

Part 1: Executive Summary & Core Directive

The "Twisted Styrene" Paradox

1-Phenylcyclohexene represents a unique structural scaffold in medicinal chemistry, serving as a core motif in analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Venlafaxine precursors). Unlike acyclic styrene, which adopts a planar conformation to maximize

This guide analyzes the electronic perturbation introduced by a para-methyl (p-Me) group. While typically a weak electron-donating group (EDG) via hyperconjugation (

Part 2: Theoretical Framework & Electronic Effects

The Hammett-Brown Correlation

The p-methyl group exerts its influence primarily through hyperconjugation (interaction of

In electrophilic additions (the primary reactivity mode of the cyclohexenyl double bond), the reaction proceeds through a cationic transition state. Therefore, the Brown-Okamoto constant (

| Substituent | Electronic Nature | ||

| -H | 0.00 | 0.00 | Reference |

| -CH₃ (p-Me) | -0.17 | -0.31 | Weak EDG (Hyperconjugation) |

| -OCH₃ (p-OMe) | -0.27 | -0.78 | Strong EDG (Resonance) |

| -NO₂ (p-NO₂) | +0.78 | +0.79 | Strong EWG (Induction/Resonance) |

Implication: The negative

Steric Inhibition of Resonance

In 1-phenylcyclohexene, the allylic hydrogens at C6 of the cyclohexene ring create severe steric clash with the ortho-hydrogens of the phenyl ring if the system attempts to be planar.

-

Dihedral Angle (

): ~40° -

Resonance Attenuation: The resonance energy is proportional to

. -

Consequence: The ability of the phenyl ring to donate electron density to the alkene is reduced compared to styrene. However, the inductive component of the p-methyl group remains operative, and the hyperconjugative effect, while dampened, still accelerates electrophilic oxidation.

Caption: Interplay between electronic donation of the methyl group and the steric decoupling of the phenyl-alkene system.

Part 3: Synthesis Protocol (Self-Validating)

To study these effects, we synthesize 1-(4-methylphenyl)cyclohexene. The most robust method avoids transition metal coupling (Suzuki) in favor of a classical Grignard addition followed by dehydration. This route is scalable and cost-effective.

Reaction Scheme

-

Nucleophilic Addition: Cyclohexanone + p-Tolylmagnesium bromide

Tertiary Alcohol. -

Elimination: Tertiary Alcohol

Alkene (Acid-catalyzed dehydration).[1]

Detailed Methodology

Reagents:

-

Magnesium turnings (activated)[2]

-

p-Bromotoluene (freshly distilled)

-

Cyclohexanone (anhydrous)

-

Diethyl ether (

) or THF (anhydrous) -

-Toluenesulfonic acid (

Step 1: Grignard Formation & Addition [1][3]

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) under

. Add Mg turnings (1.1 eq) and a crystal of -

Initiation: Add 10% of the p-bromotoluene (1.0 eq total) in

. Heat gently until the ether refluxes and color fades (initiation). -

Propagation: Add the remaining p-bromotoluene dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

-

Addition: Cool to 0°C. Add cyclohexanone (0.9 eq) in

dropwise. The solution will turn viscous/cloudy. -

Quench: Pour into ice-cold saturated

. Extract with-

Checkpoint: 1H NMR of crude should show disappearance of ketone C=O signal.

-

Step 2: Dehydration (The Thermodynamic Sink)

-

Dissolve the crude alcohol in Toluene.

-

Add catalytic

-TsOH (5 mol%). -

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Why: This drives the equilibrium to the alkene. The endocyclic double bond (1-phenylcyclohexene) is thermodynamically favored over the exocyclic isomer due to substitution level (trisubstituted vs. disubstituted).

-

-

Purification: Wash with

, brine, dry, and distill under reduced pressure or purify via silica flash chromatography (Hexanes).

Caption: Step-wise synthesis of 1-(p-tolyl)cyclohexene ensuring thermodynamic product formation.

Part 4: Reactivity Profile & Data Analysis

Epoxidation Kinetics (The Probe Reaction)

Epoxidation with m-chloroperbenzoic acid (mCPBA) is the standard probe for alkene electron density. The reaction is concerted and electrophilic.

-

Mechanism: The peracid oxygen acts as an electrophile.

-

Prediction: The p-Me group increases the HOMO energy of the alkene, facilitating overlap with the

of the O-O bond in mCPBA.

Predicted Relative Rates (

| Compound | Substituent | Predicted | |

| 1-Phenylcyclohexene | -H | 0.00 | 1.00 |

| 1-(4-Tolyl)cyclohexene | -CH₃ | -0.17 | 1.5 - 2.0 |

| 1-(4-Anisyl)cyclohexene | -OCH₃ | -0.27 | 3.5 - 5.0 |

| 1-(4-Nitrophenyl)cyclohexene | -NO₂ | +0.78 | < 0.1 |

Note: The rate enhancement for the methyl group is moderate. If the system were planar, the effect would be stronger. The "twist" dampens the differentiation between substituents.

Biological Implications (Metabolic Stability)

In drug development, the electron density of the aromatic ring influences metabolic clearance.

-

CYP450 Oxidation: Cytochrome P450 enzymes often epoxidize electron-rich alkenes or hydroxylate electron-rich aromatic rings.

-

p-Me Effect: The p-methyl analog is more susceptible to oxidative metabolism than the unsubstituted parent. The benzylic methyl group itself is also a "soft spot" for metabolic oxidation (benzylic hydroxylation

carboxylic acid), potentially shortening the half-life of a drug candidate containing this moiety.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Johnson, F., & Malhotra, S. K. (1965). Steric Interference in 1-Phenylcyclohexene Derivatives. Journal of the American Chemical Society, 87(23), 5492–5493.

-

Trayne, G. (1990). Grignard Reagents: New Developments. Organometallics in Synthesis.

-

Bertini, V., et al. (1983). Epoxidation of 1-phenylcyclohexene: Stereochemistry and Kinetics. Tetrahedron, 39(12).

Sources

Methodological & Application

Application Note: Ozonolysis Procedures for 1-(4-Tolyl)-1-cyclohexene Cleavage

Abstract & Scope

This technical guide details the oxidative cleavage of 1-(4-Tolyl)-1-cyclohexene (also known as 1-(p-tolyl)cyclohexene) via ozonolysis. Unlike general textbook procedures, this note addresses the specific electronic effects of the p-tolyl substituent and provides rigorous safety protocols for handling cyclic ozonides. Two distinct workflows are presented:

-

Reductive Workup: Yielding 6-oxo-6-(4-methylphenyl)hexanal .

-

Oxidative Workup: Yielding 6-oxo-6-(4-methylphenyl)hexanoic acid .

These protocols are designed for scalability, safety, and high-purity isolation suitable for downstream pharmaceutical intermediate synthesis.

Mechanistic Insight & Substrate Analysis

The Substrate: 1-(4-Tolyl)-1-cyclohexene

The starting material is a trisubstituted alkene. The presence of the p-tolyl group at the C1 position significantly enhances the electron density of the double bond via hyperconjugation and inductive effects (+I).

-

Implication: This substrate is highly nucleophilic toward ozone (an electrophile). Reaction kinetics will be faster than unsubstituted cyclohexene.

-

Selectivity: If other alkenes are present in the molecule, the electron-rich 1-aryl-1-cyclohexene moiety will likely react first.

The Criegee Mechanism

The reaction proceeds through the established Criegee mechanism.[1]

-

Cycloaddition: Ozone adds to the alkene at -78°C to form the unstable Molozonide (1,2,3-trioxolane).[2]

-

Retro-Cycloaddition: The molozonide collapses into a Carbonyl Oxide (Criegee intermediate) and a carbonyl fragment.[3]

-

Recombination: These fragments recombine to form the stable, yet explosive, Secondary Ozonide (1,2,4-trioxolane).

Critical Control Point: The secondary ozonide must never be isolated or concentrated to dryness. It must be quenched in situ.

Figure 1: Reaction pathway for the ozonolysis of 1-(4-Tolyl)-1-cyclohexene showing bifurcation at the workup stage.[4]

Safety & Hazard Analysis (The "Rules of Engagement")

WARNING: Ozonolysis involves handling toxic gas (Ozone) and explosive intermediates (Peroxides/Ozonides).

| Hazard Category | Specific Risk | Mitigation Strategy |

| Ozone Toxicity | Acute respiratory irritant; lethal at high concentrations. | Perform all operations in a certified chemical fume hood. Use KI traps to scrub excess ozone. |

| Explosion | Ozonides are shock-sensitive explosives if concentrated. | NEVER concentrate the reaction mixture before quenching. Maintain T < -60°C during addition. |

| Deflagration | Interaction of liquid ozone with organic solvents.[4][5] | Do not allow ozone to condense (blue liquid) in the flask. Keep temperature > -90°C (O3 b.p. is -112°C).[4] |

| DMS Stench | Dimethyl sulfide is extremely malodorous. | Use a bleach trap for the rotovap exhaust. Clean glassware with bleach solution immediately. |

Experimental Protocols

General Setup

-

Solvent System: Methanol (MeOH) / Dichloromethane (DCM) (1:4 v/v).

-

Why? DCM solubilizes the substrate; MeOH traps the carbonyl oxide as a hydroperoxy acetal, which is safer and easier to reduce than the ozonide.

-

-

Temperature: -78°C (Dry ice/Acetone bath).

-

Indicator: Sudan Red III (0.01% w/v).

-

Function: This red dye reacts with ozone slower than the alkene. Once the alkene is consumed, ozone attacks the dye, turning the solution from red to colorless/faint blue. This prevents over-ozonolysis.

-

Protocol A: Reductive Workup (Aldehyde Synthesis)

Target: 6-oxo-6-(4-methylphenyl)hexanal

-

Preparation: Dissolve 10.0 mmol of 1-(4-Tolyl)-1-cyclohexene in 40 mL DCM and 10 mL MeOH. Add a trace amount (<1 mg) of Sudan Red III indicator.

-

Cooling: Cool the solution to -78°C. Ensure the system is vented through a KI (Potassium Iodide) scrubber.

-

Ozonolysis: Introduce O3/O2 stream (approx. 3-5% O3 by weight) via a gas dispersion tube.

-

Endpoint: Monitor the color.

-

Purge: Flush with Nitrogen (N2) or Argon for 15 minutes at -78°C to remove dissolved ozone.

-

Quench (Reductive):

-

Add Dimethyl Sulfide (DMS) (5.0 equiv, 50 mmol) dropwise at -78°C.

-

Alternative: Triphenylphosphine (PPh3) (1.2 equiv) can be used if odorless workup is required, though PPh3O removal can be tedious.

-

-

Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2-3 hours. Stirring is critical as the reduction is exothermic.

-

Isolation: Concentrate the solvent (ensure peroxide test is negative first). Dilute with water, extract with DCM, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Workup (Carboxylic Acid Synthesis)

Target: 6-oxo-6-(4-methylphenyl)hexanoic acid

-

Steps 1-5: Follow the same procedure as Protocol A (Preparation through N2 Purge).

-

Quench (Oxidative):

-

Prepare a mixture of Formic Acid (HCOOH) and Hydrogen Peroxide (30% H2O2) (1:1 ratio, 10 mL total).

-

Caution: This mixture forms performic acid in situ. Handle with care.

-

-

Addition: Add the oxidative mixture dropwise to the cold reaction vessel.

-

Reaction: Allow to warm to RT and then heat to reflux (approx. 50-60°C) for 1-2 hours to ensure complete conversion of the ozonide/hydroperoxy acetal to the acid.

-

Isolation: Cool to RT. Extract with Ethyl Acetate. Wash the organic layer with 10% NaHSO3 (to destroy excess peroxide) and then Brine.

-

Purification: The keto-acid can often be crystallized from Ether/Hexanes or purified via acid-base extraction (Extract into NaHCO3, wash organics, acidify aqueous layer, re-extract).

Workflow Visualization

Figure 2: Operational workflow for the ozonolysis of 1-(4-Tolyl)-1-cyclohexene.

Process Analytical Technology (PAT) & Troubleshooting

Monitoring Endpoints

-

Sudan Red III: The most reliable internal indicator.

-

Starch-Iodide Paper: External check.

-

Dip a glass rod into the reaction and touch the paper. Instant black/purple indicates active oxidants (O3 or Ozonides). Note: This does not differentiate between O3 and Ozonide, so it is less useful for determining the end of alkene consumption than the dye.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aldehyde) | Over-oxidation to acid or polymerization of ozonide. | Ensure T < -70°C. Increase DMS equivalents. Ensure complete N2 purge before quenching. |

| Blue Solution Persists | Excess Ozone saturation.[6] | Purge with N2 longer. Do not add quench reagents to a blue solution (explosion risk). |

| Incomplete Cleavage | Ozone flow too low or poor gas dispersion. | Use a fritted gas dispersion tube.[4] Check O3 generator output. |

| Explosion/Pop | Concentration of ozonides.[4] | STOP. Never concentrate the crude reaction mixture before the quenching step is 100% complete. |

References

-

Claus, R. E.; Schreiber, S. L. "Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products: Methyl 6-Oxohexanoate, 6,6-Dimethoxyhexanal, Methyl 6,6-Dimethoxyhexanoate."[11][12] Organic Syntheses, 1986 , 64, 150.[11][12] Link

-

Fleming, F. F.; Shook, B. C. "1-Oxo-2-cyclohexenyl-2-carbonitrile."[9] Organic Syntheses, 2002 , 78, 254.[9] Link

-

Criegee, R. "Mechanism of Ozonolysis."[1] Angewandte Chemie International Edition, 1975 , 14, 745–752. Link

-

Schwartz, C.; Raible, J.; Mott, K.; Dussault, P. H. "Alkene Ozonolysis in the Academic Lab." DigitalCommons@University of Nebraska - Lincoln, 2016 . Link

-

BenchChem Technical Support. "Optimizing Ozonolysis Quenching Conditions for Enhanced Aldehyde Synthesis." BenchChem Application Notes, 2025 . Link

Sources

- 1. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 2. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 3. orgosolver.com [orgosolver.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. gla.ac.uk [gla.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ozonolysis - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. byjus.com [byjus.com]

- 11. orgsyn.org [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Catalytic hydrogenation methods for 1-(4-Tolyl)-1-cyclohexene

An Application Guide to the Catalytic Hydrogenation of 1-(4-Tolyl)-1-cyclohexene

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 1-(4-Tolyl)-1-cyclohexene to synthesize 1-Tolyl-cyclohexane. This transformation is a foundational example of alkene reduction, a critical process in organic synthesis for producing saturated carbocyclic frameworks. This guide explores both heterogeneous and homogeneous catalytic methodologies, offering field-proven insights into experimental design, execution, and analysis.

Theoretical Foundation: The Science of Hydrogen Addition

Catalytic hydrogenation is a cornerstone reduction reaction in organic chemistry, involving the addition of molecular hydrogen (H₂) across an unsaturated bond, such as an alkene, in the presence of a metal catalyst.[1] The reaction is thermodynamically favorable due to the conversion of a relatively weak π-bond and the H-H bond into two stronger C-H σ-bonds.[2]

The General Mechanism

The process occurs on the surface of a metal catalyst. While the precise mechanism can vary, the generally accepted model for heterogeneous catalysis involves several key steps:[1]

-

Adsorption: Both the alkene (1-(4-Tolyl)-1-cyclohexene) and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.

-

Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming reactive metal-hydride species.

-

Stepwise Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms. The first addition forms a half-hydrogenated intermediate that is still bound to the catalyst surface.

-

Desorption: After the second hydrogen atom is transferred, the resulting saturated product, 1-Tolyl-cyclohexane, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

A crucial stereochemical outcome of this surface-mediated reaction is syn-addition , where both hydrogen atoms add to the same face of the double bond.[2] For 1-(4-Tolyl)-1-cyclohexene, this leads to the formation of the cis-isomer as the major product, as the alkene adsorbs on its less sterically hindered face.

Figure 1: General mechanism of heterogeneous catalytic hydrogenation.

Choosing the Right Catalyst: Heterogeneous vs. Homogeneous Systems

The choice between a heterogeneous and a homogeneous catalyst is a critical decision driven by factors such as desired selectivity, scalability, and ease of purification.

-

Heterogeneous Catalysis: The catalyst exists in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).[2] Palladium on carbon (Pd/C) is a workhorse in this category, valued for its high activity, operational simplicity, and straightforward removal by filtration.[3][4] This makes it highly suitable for industrial-scale synthesis.

-

Homogeneous Catalysis: The catalyst is dissolved in the reaction solvent, existing in the same phase as the substrate.[5] Wilkinson's catalyst, RhCl(PPh₃)₃, is a preeminent example, known for its high selectivity and ability to operate under mild conditions (room temperature and atmospheric pressure).[6][7] However, the primary drawback is the often-difficult separation of the catalyst from the final product.[6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the hydrogenation of 1-(4-Tolyl)-1-cyclohexene using both heterogeneous and homogeneous catalysts.

Protocol 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is robust and widely applicable for the complete saturation of the cyclohexene double bond. It can be performed using either a hydrogen-filled balloon for atmospheric pressure reactions or a specialized high-pressure vessel (e.g., a Parr shaker) for more challenging substrates.[3][8]

Materials and Reagents:

-

1-(4-Tolyl)-1-cyclohexene

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate)

-

Anhydrous solvent (e.g., Ethanol, Methanol, Ethyl Acetate)[4][9]

-

Round-bottom flask with a magnetic stir bar

-

Rubber septum

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-Tolyl)-1-cyclohexene (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol, ~0.1 M concentration).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05 eq). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care and do not allow it to dry on filter paper.[3]

-

System Purge: Seal the flask with a rubber septum. Using a needle connected to a vacuum line and an inert gas line, gently evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogen Introduction:

-

Balloon Method: Attach a balloon filled with hydrogen gas to a needle, insert it through the septum, and allow the hydrogen to fill the flask's headspace. For best results, a vacuum can be applied briefly before introducing the hydrogen balloon.[8]

-

Parr Apparatus: If using a high-pressure vessel, follow the manufacturer's instructions to purge the system and pressurize it with hydrogen to the desired pressure (e.g., 50 psi).

-

-

Reaction Execution: Stir the mixture vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). A lack of stirring is a common cause of slow or incomplete reactions.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking small aliquots. The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

-

Catalyst Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad thoroughly with additional solvent to recover all the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Tolyl-cyclohexane. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst

This method offers high selectivity under very mild conditions and is an excellent choice for substrates sensitive to the potentially acidic or basic nature of heterogeneous catalyst supports.

Materials and Reagents:

-

1-(4-Tolyl)-1-cyclohexene

-

Wilkinson's catalyst [RhCl(PPh₃)₃] (typically 1-3 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or a Benzene/Ethanol mixture)[6]

-

Schlenk flask with a magnetic stir bar

-